(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid
Description
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is a chiral carboxylic acid characterized by a butanoic acid backbone substituted with a 3-(hydroxymethyl)phenoxy group at the second carbon. Its (R)-configuration confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The compound’s hydroxymethylphenoxy moiety enhances its hydrophilicity compared to non-hydroxylated analogs, while the butanoic acid group contributes to its acidity (pKa ~4.5–5.0) . This structural combination makes it a candidate for pharmaceutical intermediates, enzyme substrates, or chiral auxiliaries in organic synthesis.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2R)-2-[3-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-10(11(13)14)15-9-5-3-4-8(6-9)7-12/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
IQTPBULPCBTTQO-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CO |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid typically involves the reaction of a phenol derivative with a butanoic acid derivative under specific conditions. One common method includes the use of a base to deprotonate the phenol, followed by the addition of a butanoic acid derivative to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ®-2-(3-(Carboxyphenoxy)butanoic acid.
Reduction: Formation of ®-2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Cancer Potential
Research indicates that derivatives of (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid exhibit anti-cancer properties. For instance, studies on related compounds suggest that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . A notable study highlighted the effectiveness of these compounds against leishmaniasis and other cancers, showcasing their therapeutic potential .
1.2 Hemoglobin Modulation
The compound has been explored as a non-covalent modifier of hemoglobin. It shows promise in inhibiting sickle hemoglobin polymer formation, which is crucial for managing sickle cell disease. The ability to increase hemoglobin's affinity for oxygen under hypoxic conditions could provide significant therapeutic benefits .
Agricultural Applications
2.1 Herbicidal Properties
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid derivatives have been tested for their herbicidal efficacy against unwanted grasses while preserving crop species like wheat and barley. In greenhouse studies, these compounds demonstrated selective herbicidal activity without harming cultivated plants, making them valuable in agricultural practices .
| Compound | Target Species | Effectiveness |
|---|---|---|
| (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid | Foxtail | Effective |
| (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid | Wild Oats | Effective |
| (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid | Wheat | No effect |
| (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid | Barley | No effect |
Cosmetic Applications
3.1 Topical Formulations
The compound has been incorporated into cosmetic formulations due to its moisturizing and skin-soothing properties. Research indicates that formulations containing (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can enhance skin hydration and improve the overall sensory experience of topical products .
Case Study: Emulsion Formulation
A study developed an emulsion-based system incorporating herbal extracts combined with (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid, which showed significant wound healing properties in vivo. The formulation was evaluated for stability and skin irritation, demonstrating its potential as a safe and effective topical treatment .
Mechanism of Action
The mechanism of action of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the butanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Chain Length and Substitution: The target compound’s butanoic acid chain and hydroxymethylphenoxy group distinguish it from shorter-chain analogs like (R)-3-hydroxybutanoic acid and non-aromatic derivatives.
- Stereochemical Impact: The (R)-configuration in the target compound contrasts with (2R,3S)-3-hydroxy-2-methylbutanoic acid, where additional stereocenters affect solubility and reactivity .
- Aromatic vs.
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Solubility (Water) | LogP | pKa (Carboxylic Acid) | Melting Point (°C) |
|---|---|---|---|---|
| (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid | Moderate (~1.5 g/L) | 1.2 | 4.7 | 120–125 (est.) |
| (R)-3-Hydroxybutanoic acid | High (>10 g/L) | -0.54 | 4.4 | 44–46 |
| (R)-2-Hydroxy-2-phenylbutanoic acid | Low (~0.2 g/L) | 2.1 | 3.9 | 98–100 |
| 490-M08 | Insoluble | 2.8 | N/A (esterified) | >200 |
Key Observations:
- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to phenyl-substituted analogs (e.g., (R)-2-hydroxy-2-phenylbutanoic acid) .
- Acidity: The electron-withdrawing phenoxy group increases the carboxylic acid pKa compared to aliphatic derivatives like (R)-3-hydroxybutanoic acid .
Biological Activity
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is characterized by its phenoxy and butanoic acid moieties. The presence of the hydroxymethyl group on the phenyl ring enhances its solubility and may influence its biological interactions. The compound's structure can be represented as follows:
The biological activity of (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to antiproliferative effects in various cell lines .
- Modulation of Ion Channels : Research indicates that related phenoxy compounds can act as modulators of ion channels, impacting cellular signaling pathways .
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens, showing potential as an antibacterial agent through mechanisms that disrupt bacterial virulence factors .
Structure-Activity Relationships (SAR)
A systematic exploration of the structure-activity relationships (SAR) for phenoxy derivatives has revealed critical insights into their biological efficacy. Key findings include:
| Compound | IC50 (µM) | Biological Effect |
|---|---|---|
| (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid | < 1 | T3SS inhibition in Pseudomonas aeruginosa |
| KAUS-23 | 38.2 ± 0.5 | Antisickling effects on sickle hemoglobin |
| Benzopsoralen derivatives | Varies | Antiproliferative effects in mammalian cells |
The above table summarizes some notable compounds and their respective biological activities, highlighting the potential of (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid in comparison to other derivatives.
Case Studies
-
Antibacterial Activity :
A study evaluated the impact of (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid on Pseudomonas aeruginosa, focusing on its type III secretion system (T3SS). The compound demonstrated significant inhibitory effects with an IC50 value less than 1 µM, indicating its potential as a therapeutic agent against drug-resistant bacterial infections . -
Antiproliferative Effects :
Research on related hydroxymethyl compounds showed that they could inhibit cell proliferation by targeting topoisomerase II. This suggests that (R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid may also possess similar antiproliferative properties, warranting further investigation into its use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
